molecular formula C7H13NO2 B8189968 trans-6-methyl-3-Piperidinecarboxylicacid CAS No. 110287-78-0

trans-6-methyl-3-Piperidinecarboxylicacid

Cat. No.: B8189968
CAS No.: 110287-78-0
M. Wt: 143.18 g/mol
InChI Key: ITWDDDADSFZADI-WDSKDSINSA-N
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Description

trans-6-methyl-3-Piperidinecarboxylicacid: is a derivative of piperidine, a six-membered heterocyclic amine. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-6-methyl-3-Piperidinecarboxylicacid typically involves the chemical transformation of precursor molecules through a series of reactions. One common method involves the cyclization of appropriate precursors under controlled conditions, followed by purification steps to obtain the desired product . The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: trans-6-methyl-3-Piperidinecarboxylicacid can undergo various chemical reactions, including:

Common Reagents and Conditions: The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require strong oxidizing agents and acidic or basic conditions, while reduction reactions may require metal hydrides and inert atmospheres .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of trans-6-methyl-3-Piperidinecarboxylicacid involves its interaction with specific molecular targets and pathways. This compound can modulate various biological processes by binding to specific receptors or enzymes, thereby influencing their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: trans-6-methyl-3-Piperidinecarboxylicacid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3S,6S)-6-methylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-2-3-6(4-8-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWDDDADSFZADI-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](CN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301248569
Record name 3-Piperidinecarboxylic acid, 6-methyl-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301248569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110287-78-0
Record name 3-Piperidinecarboxylic acid, 6-methyl-, trans-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110287-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinecarboxylic acid, 6-methyl-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301248569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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